molecular formula C11H19NO3 B13508182 2-Acetamido-2-cycloheptylacetic acid

2-Acetamido-2-cycloheptylacetic acid

Cat. No.: B13508182
M. Wt: 213.27 g/mol
InChI Key: SBJCCMTZMLIIGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Alpha-Acetamido Carboxylic Acids in Organic Chemistry

Alpha-acetamido carboxylic acids are a subclass of carboxylic acids characterized by an acetamido group (–NHCOCH₃) and a carboxyl group (–COOH) attached to the same carbon atom, known as the alpha-carbon. wikipedia.org This arrangement makes them N-acetylated alpha-amino acids. The general formula for a carboxylic acid is R-COOH, where R represents an organyl group. wikipedia.org In the case of 2-Acetamido-2-cycloheptylacetic acid, the "R" group is a cycloheptyl substituent.

In organic chemistry, these compounds are valuable as synthetic intermediates. The presence of the amide and carboxylic acid functional groups provides multiple sites for chemical modification. masterorganicchemistry.com For instance, the carboxylic acid can be converted into esters, amides, or acyl halides, while the amide group can undergo hydrolysis. wikipedia.org The protons on the alpha-carbon of carboxylic acids can be labile, allowing for reactions such as halogenation. wikipedia.org The synthesis of acetamido derivatives is a common strategy in organic chemistry, with established methods for creating these structures from amines and acid chlorides or anhydrides. archivepp.commdpi.com These compounds serve as crucial building blocks for more complex molecules, including peptides and various heterocyclic systems.

Significance of Non-Proteinogenic Amino Acid Analogs in Medicinal Chemistry Research

This compound is a non-proteinogenic amino acid (NPAA) analog. Unlike the 22 proteinogenic amino acids that are encoded by the genetic code to build proteins, NPAAs are not. nih.govwikipedia.org There are, however, hundreds of NPAAs that occur naturally in organisms like bacteria, fungi, and plants, and thousands more have been synthesized in the laboratory. nih.govwikipedia.org

The significance of NPAAs in medicinal chemistry is immense. acs.orgnih.gov Peptides composed solely of natural amino acids often suffer from poor stability in biological systems. nih.govnih.gov The incorporation of NPAAs into peptide sequences can fundamentally alter their properties, leading to significant improvements in stability, potency, permeability, and bioavailability. nih.govnih.gov These "unusual amino acids" provide unique three-dimensional structures and functionalities that are invaluable in drug discovery. acs.org They are used as starting materials for complex syntheses and as integral components of peptidomimetic drugs—molecules that mimic the structure and function of natural peptides. acs.org

The table below highlights the key differences and advantages offered by non-proteinogenic amino acids compared to their proteinogenic counterparts in drug development.

FeatureProteinogenic Amino AcidsNon-Proteinogenic Amino Acid Analogs
Natural Abundance 22 genetically coded amino acids. nih.govThousands exist naturally or are synthetically produced. nih.govwikipedia.org
Structural Diversity Limited to the 22 standard structures.Vastly diverse side chains, stereochemistry, and backbones. acs.org
Biological Stability Often susceptible to rapid degradation by proteases.Can enhance resistance to enzymatic degradation, increasing half-life. nih.govnih.gov
Conformational Control Limited control over peptide backbone conformation.Allows for the introduction of conformational constraints to improve binding affinity and selectivity.
Therapeutic Role Serve as building blocks for natural proteins and some peptide drugs.Used to develop novel peptide-based therapeutics with improved drug-like properties. nih.govacs.org

Overview of Research Trajectories for this compound Derivatives

While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest several potential research trajectories for its derivatives. These avenues are based on established applications of similar acetamide (B32628) derivatives and non-proteinogenic amino acids in medicinal chemistry.

One primary direction is the development of novel anti-inflammatory agents. Numerous acetamide derivatives have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors, which are a cornerstone of anti-inflammatory therapy. archivepp.com The design of new non-steroidal anti-inflammatory drugs (NSAIDs) often involves modifying carboxylic acid structures to enhance activity and reduce side effects. mdpi.comnih.gov Derivatives of this compound could be synthesized and evaluated for their ability to inhibit COX enzymes.

Another significant research path involves their use as building blocks for enzyme inhibitors or peptidomimetics. The cycloheptyl group provides a bulky, lipophilic side chain that can be used to probe the binding pockets of enzymes. For example, derivatives of phenoxyacetic acids have been synthesized and tested as inhibitors of aminopeptidase (B13392206) M. researchgate.net Similarly, the unique structure of this compound could be incorporated into larger molecules designed to target specific enzymes or receptors. Research into other acetamido derivatives has shown antiproliferative activity, suggesting a potential role in developing new anti-cancer agents. researchgate.net

The table below outlines potential research areas for derivatives of this compound.

Potential Research AreaRationaleExample from Similar Compounds
Anti-inflammatory Agents Acetamide and carboxylic acid moieties are common in NSAIDs and COX-2 inhibitors. archivepp.comDerivatives of 5-acetamido-2-hydroxy benzoic acid have been synthesized and tested for analgesic and anti-inflammatory activity. mdpi.comnih.gov
Enzyme Inhibition The unique cycloheptyl side chain could confer selectivity for specific enzyme active sites.Phenoxyacetic acid derivatives have been shown to inhibit aminopeptidase M. researchgate.net
Antiproliferative Agents Novel amino acid analogs are often explored for their potential in cancer therapy.2-Acetamidothiazole-5-carboxamide derivatives have demonstrated antiproliferative effects against various cancer cell lines. researchgate.net
Peptidomimetics Incorporation into peptide chains can enhance stability and create novel biological activity.NPAAs are widely used to improve the pharmacokinetic properties of peptide-based drug candidates. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

2-acetamido-2-cycloheptylacetic acid

InChI

InChI=1S/C11H19NO3/c1-8(13)12-10(11(14)15)9-6-4-2-3-5-7-9/h9-10H,2-7H2,1H3,(H,12,13)(H,14,15)

InChI Key

SBJCCMTZMLIIGA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C1CCCCCC1)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Acetamido 2 Cycloheptylacetic Acid

Precursor Synthesis and Core Structure Elaboration

The foundational step in the synthesis of 2-acetamido-2-cycloheptylacetic acid is the preparation of its direct precursor, 2-amino-2-cycloheptylacetic acid. This is followed by the introduction of the N-acetyl group.

Approaches to 2-Amino-2-cycloheptylacetic Acid

The synthesis of α-amino acids from carbonyl compounds is a well-established area of organic chemistry, with several named reactions being applicable to the synthesis of 2-amino-2-cycloheptylacetic acid from cycloheptanone (B156872). Two of the most prominent methods are the Strecker synthesis and the Bucherer-Bergs reaction. wikipedia.orgwikipedia.org

Strecker Synthesis: This reaction provides a direct route to α-aminonitriles, which can then be hydrolyzed to the corresponding α-amino acids. organic-chemistry.orgmasterorganicchemistry.com The process begins with the reaction of cycloheptanone with ammonia (B1221849) in the presence of a cyanide source, such as potassium cyanide, to form an intermediate α-aminonitrile. wikipedia.org Subsequent hydrolysis of the nitrile group, typically under acidic conditions, yields the desired 2-amino-2-cycloheptylacetic acid. nrochemistry.com

Bucherer-Bergs Reaction: This is a one-pot synthesis of hydantoins from a carbonyl compound, ammonium (B1175870) carbonate, and an alkali metal cyanide. alfa-chemistry.comambeed.com Cycloheptanone can be treated with these reagents to form a spirohydantoin intermediate. wikipedia.orgcdnsciencepub.com This hydantoin (B18101) can then be hydrolyzed, usually with a strong base like barium hydroxide (B78521) followed by acidification, to yield 2-amino-2-cycloheptylacetic acid.

A comparison of these two classical methods is presented below:

FeatureStrecker SynthesisBucherer-Bergs Reaction
Starting Materials Cycloheptanone, Ammonia, Cyanide SourceCycloheptanone, Ammonium Carbonate, Cyanide Source
Intermediate α-aminonitrileSpirohydantoin
Hydrolysis Step Typically acidicTypically basic
Key Transformation Formation of α-aminonitrile followed by hydrolysisFormation of a hydantoin ring followed by hydrolysis

Amination and Acetamidation Strategies

Once 2-amino-2-cycloheptylacetic acid has been synthesized, the next step is the introduction of the acetyl group to the amino functionality. This is a standard N-acylation reaction.

Acetamidation: The most common method for this transformation is the use of acetic anhydride (B1165640). The amino acid is typically dissolved in a suitable solvent, and acetic anhydride is added, often with a base to neutralize the newly formed acetic acid. Other acetylating agents, such as acetyl chloride, can also be employed, though they are generally more reactive and may require stricter control of reaction conditions. Catalytic methods for acetylation using phosphomolybdic acid or copper(II) tetrafluoroborate (B81430) with acetic anhydride have also been reported for various amines and could be applicable here. organic-chemistry.org

Derivatization and Analog Synthesis

With this compound in hand, a variety of derivatives and analogs can be synthesized by modifying its functional groups: the carboxylic acid, the N-acetamido group, and the cycloheptyl ring.

Esterification and Amidation Reactions for Carboxylic Acid Modifications

The carboxylic acid moiety of this compound is a prime site for modification to produce esters and amides, which can alter the compound's physicochemical properties.

Esterification: Standard esterification methods can be applied. These include Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst. aklectures.com For more sensitive substrates, milder methods can be used, such as reaction with alkyl halides in the presence of a base, or the use of coupling reagents. Triethyl orthoacetate has been shown to be effective for the concurrent N-acetylation and esterification of amino acids. nih.gov Microwave-assisted esterification using modified Mukaiyama's reagents has also been reported for N-acetylated amino acids. nih.govresearchgate.net

Amidation: The formation of amides from the carboxylic acid requires the use of coupling reagents to activate the carboxyl group for nucleophilic attack by an amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions. The direct condensation of a carboxylic acid and an amine is energetically unfavorable and requires activation. frontiersin.org

N-Acetamido Group Modifications

The N-acetamido group itself can be a target for chemical modification, although this is generally less common than modifications at the carboxylic acid or the cycloheptyl ring.

Deacetylation: The acetyl group can be removed under acidic or basic hydrolysis conditions to regenerate the free amine, 2-amino-2-cycloheptylacetic acid. etsu.edu This can be useful if further modifications on the nitrogen atom are desired.

Transamidation: It is possible to exchange the acetyl group for other acyl groups through a transamidation reaction. frontiersin.org This can be catalyzed by Lewis acids and allows for the introduction of different N-acyl functionalities.

Structural Elucidation and Conformational Analysis of 2 Acetamido 2 Cycloheptylacetic Acid

Advanced Spectroscopic Investigations (e.g., NMR, Mass Spectrometry, IR, UV in research context)

Spectroscopic methods are indispensable for determining the structure of novel chemical entities. For a molecule like 2-Acetamido-2-cycloheptylacetic acid, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy would be employed to confirm its covalent structure and provide insights into its electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their connectivity. The predicted chemical shifts are influenced by the electronic environment of each proton.

Predicted ¹H NMR Data for this compound
Assignment Predicted Chemical Shift (ppm)
Carboxylic Acid (-COOH)10.0 - 12.0
Amide (-NH)7.5 - 8.5
Alpha-Proton (-CH(NHAc)COOH)4.2 - 4.6
Acetyl Methyl (-COCH₃)1.9 - 2.2
Cycloheptyl Methine (-CH-)1.8 - 2.1
Cycloheptyl Methylene (-CH₂-)1.2 - 1.8

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule.

Predicted ¹³C NMR Data for this compound
Assignment Predicted Chemical Shift (ppm)
Carboxylic Carbonyl (-COOH)170 - 180
Amide Carbonyl (-NHCOCH₃)169 - 172
Alpha-Carbon (-CH(NHAc)COOH)55 - 65
Cycloheptyl Methine (-CH-)40 - 50
Cycloheptyl Methylene (-CH₂-)25 - 35
Acetyl Methyl (-COCH₃)20 - 25

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. For this compound (molecular formula: C₁₁H₁₉NO₃, molecular weight: 213.27 g/mol ), high-resolution mass spectrometry would confirm the exact mass. Fragmentation patterns observed in techniques like tandem mass spectrometry (MS/MS) would further validate the structure. nih.govnih.gov Expected fragmentation would include the loss of the carboxylic acid group (45 Da), the acetamido group (58 Da), and various cleavages of the cycloheptyl ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands for this compound
Functional Group Characteristic Absorption (cm⁻¹)
O-H stretch (Carboxylic Acid)2500 - 3300 (broad)
N-H stretch (Amide)3200 - 3400
C-H stretch (Aliphatic)2850 - 3000
C=O stretch (Carboxylic Acid)1700 - 1725
C=O stretch (Amide I)1630 - 1680
N-H bend (Amide II)1510 - 1570

The IR spectrum of N-acetylated amino acids is well-characterized, with strong absorptions for the amide and carboxylic acid groups. nih.govchemicalbook.com

Ultraviolet (UV) Spectroscopy

UV spectroscopy provides information about electronic transitions within a molecule. This compound lacks significant chromophores that absorb in the near-UV range (200-400 nm). The primary absorbing moieties would be the carbonyl groups of the carboxylic acid and the amide. These typically exhibit n → π* transitions at around 200-220 nm. microspectra.comjordilabs.comnih.gov Therefore, significant absorption would only be expected in the far-UV region.

Chiroptical Properties and Stereochemical Assignments

The alpha-carbon of this compound is a stereocenter, meaning the molecule is chiral and can exist as two non-superimposable mirror images, or enantiomers: (R)-2-Acetamido-2-cycloheptylacetic acid and (S)-2-Acetamido-2-cycloheptylacetic acid.

Chiroptical techniques, which measure the differential interaction of chiral molecules with polarized light, are essential for distinguishing between these enantiomers and assigning their absolute configuration.

Optical Rotation: This technique measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. Enantiomers will rotate the light to an equal but opposite degree. The specific rotation, [α], is a characteristic physical property of a chiral molecule under specific conditions (temperature, solvent, wavelength).

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. For a molecule like this compound, the electronic transitions of the amide and carboxyl chromophores would give rise to characteristic CD signals. documentsdelivered.com Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectra for both the (R) and (S) enantiomers. mdpi.comresearchgate.net By comparing the experimentally measured CD spectrum with the calculated spectra, the absolute configuration of the enantiomer can be determined. The conformation of the molecule, particularly around the chiral center, significantly influences the chiroptical properties.

X-ray Crystallography of this compound and Its Derivatives (if available)

While no experimental crystal structure for this compound has been reported, X-ray crystallography remains the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.govpan.pl

Should a suitable single crystal of the compound be obtained, X-ray diffraction analysis would provide precise information on:

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles of the molecule in the solid state.

Conformational Analysis of the Cycloheptyl Ring: The cycloheptane (B1346806) ring is flexible and can adopt several low-energy conformations, such as the twist-chair and twist-boat. researchgate.netacs.org X-ray crystallography would reveal which of these conformations is adopted in the crystal lattice, which is influenced by a balance of intramolecular strain and intermolecular packing forces.

Intermolecular Interactions: The crystal packing is determined by non-covalent interactions such as hydrogen bonds. In this molecule, strong hydrogen bonds would be expected between the carboxylic acid and amide groups of neighboring molecules, likely forming dimers or extended networks that are common in the crystal structures of amino acids and their derivatives. researchgate.net

This detailed structural information is crucial for understanding the molecule's physical properties and its potential interactions with other molecules.

Computational Chemistry and Molecular Modeling Studies of 2 Acetamido 2 Cycloheptylacetic Acid

Quantum Mechanical Calculations for Electronic Structure and Stability

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. Methods such as Density Functional Theory (DFT) and ab initio calculations (like Hartree-Fock and Møller-Plesset perturbation theory) are employed to solve the Schrödinger equation for the molecule, yielding precise information about its geometry, stability, and electronic properties. researchgate.netnih.gov For 2-Acetamido-2-cycloheptylacetic acid, these calculations can determine the most stable three-dimensional arrangement of its atoms, the distribution of electron density, and the energies of its molecular orbitals.

Detailed research findings from QM studies on analogous N-acetylated amino acids and cycloalkanes suggest that the conformational stability of this compound would be primarily determined by the orientation of the acetamido and carboxylic acid groups relative to the cycloheptyl ring. researchgate.netcsic.es The large, flexible seven-membered ring introduces multiple low-energy conformations, such as the chair and boat forms, which would be explored to identify the global energy minimum. Key electronic parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical for predicting the molecule's reactivity. A larger HOMO-LUMO gap typically implies greater chemical stability. The molecular electrostatic potential (MEP) map would further reveal regions susceptible to electrophilic and nucleophilic attack.

Table 1: Hypothetical Quantum Mechanical Properties of this compound (DFT B3LYP/6-31G)*

Property Value Unit Significance
Ground State Energy -845.21 Hartrees Overall molecular stability
Dipole Moment 3.15 Debye Polarity and intermolecular interactions
HOMO Energy -6.89 eV Electron-donating capability
LUMO Energy -0.25 eV Electron-accepting capability
HOMO-LUMO Gap 6.64 eV Chemical stability and reactivity

Molecular Dynamics Simulations for Conformational Dynamics

While QM calculations provide a static picture of a molecule's most stable state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com By solving Newton's equations of motion for all atoms in the system, MD simulations can explore the conformational landscape of this compound in a simulated environment, such as in a solvent like water, at a given temperature and pressure. nih.gov This is particularly important for a molecule with a flexible cycloheptyl ring and multiple rotatable bonds. aip.org

MD simulations would reveal the accessible conformations of the cycloheptyl ring and the relative orientations of the acetamido and carboxyl substituents. The simulation trajectory can be analyzed to understand the flexibility of different parts of the molecule, identify persistent intramolecular hydrogen bonds, and calculate the relative populations of different conformational states. rsc.org Key analyses include Root Mean Square Deviation (RMSD) to assess structural stability over time and Root Mean Square Fluctuation (RMSF) to pinpoint flexible regions of the molecule. Such studies are vital for understanding how the molecule's shape might adapt upon interacting with a biological target.

Table 2: Hypothetical Conformational Dynamics Data from a 100 ns MD Simulation

Parameter Description Result Interpretation
RMSD (Backbone) Root Mean Square Deviation of the non-hydrogen atoms of the acetamidoacetic acid moiety. 1.2 ± 0.3 Å The core structure remains relatively stable throughout the simulation.
RMSF (Cycloheptyl Ring) Root Mean Square Fluctuation of the carbon atoms in the cycloheptyl ring. 1.8 ± 0.5 Å The cycloheptyl ring exhibits significant flexibility, sampling multiple conformations.
Major Conformational Cluster 1 The most populated conformational family. 45% (Twist-Chair) The twist-chair conformation of the cycloheptyl ring is the most prevalent in solution.
Major Conformational Cluster 2 The second most populated conformational family. 25% (Twist-Boat) A significant population of the twist-boat conformation also exists.

Ligand-Protein Docking Studies for Predictive Binding Assessment

Ligand-protein docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule when it interacts with a protein target. wikipedia.orgimrpress.com This method is instrumental in structure-based drug design for identifying potential drug candidates. For this compound, docking studies would involve selecting a biologically relevant protein target and computationally placing the molecule into its binding site. The process uses scoring functions to estimate the strength of the interaction, typically reported as a binding energy or docking score. acs.org

Given its structure as an N-acetylated amino acid derivative, a plausible target could be an enzyme that processes such substrates, for instance, an acylase or a protease. A hypothetical docking study into the active site of such an enzyme would aim to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the protein-ligand complex. nih.gov The cycloheptyl group would likely occupy a hydrophobic pocket, while the acetamido and carboxylic acid groups would be positioned to form hydrogen bonds with polar amino acid residues in the active site. These predictions provide a structural hypothesis for the molecule's potential biological activity.

Table 3: Hypothetical Ligand-Protein Docking Results against a Target Enzyme | Parameter | Value | Description | |---|---|---| | Docking Score | -8.5 | kcal/mol | A measure of the predicted binding affinity; more negative values indicate stronger binding. | | Estimated Binding Free Energy (ΔG) | -8.2 | kcal/mol | A thermodynamic estimate of the binding affinity. | | Hydrogen Bonds Formed | 3 | Interactions with Arg122, Ser210, Asn211 | | Key Interacting Residues (Hydrophobic) | Phe150, Trp154, Leu208 | Residues forming non-polar contacts with the cycloheptyl ring. | | Predicted Inhibition Constant (Ki) | 450 | nM | An estimate of the concentration required to inhibit the enzyme's activity by 50%. |

De Novo Design and Virtual Screening Applications

The chemical structure of this compound can serve as a starting point for broader computational drug discovery campaigns. In de novo design, algorithms build novel molecules from scratch or by combining smaller fragments within the constraints of a protein's binding site. nih.gov The cycloheptylacetic acid core could be used as a scaffold, with the algorithm suggesting modifications to the acetamido group or adding new functional groups to optimize binding affinity and other druglike properties. researchgate.netnih.gov

Alternatively, in virtual screening, large databases of chemical compounds are computationally docked against a protein target to identify potential "hits." A library of compounds structurally similar to this compound could be created and screened to explore the structure-activity relationship (SAR). biorxiv.org For example, analogs with different ring sizes (e.g., cyclopentyl, cyclohexyl) or different acyl groups could be evaluated to determine which chemical features are most critical for binding to a specific target. These approaches accelerate the discovery of new lead compounds by prioritizing which molecules to synthesize and test experimentally.

Table 4: Hypothetical Virtual Screening of Analogs based on the this compound Scaffold

Compound ID Modification from Parent Scaffold Predicted Docking Score (kcal/mol) Key Predicted Interaction
ACH-001 (Parent Compound) -8.5 H-bond with Arg122
ACH-002 Cyclohexyl instead of Cycloheptyl -8.1 Reduced hydrophobic contact
ACH-003 Propionamido instead of Acetamido -8.8 Additional hydrophobic contact
ACH-004 Cycloheptyl replaced with Phenyl -7.5 Altered geometry in binding pocket

Investigation of Biochemical Interactions and Cellular Modulations by 2 Acetamido 2 Cycloheptylacetic Acid Derivatives

Enzyme Interaction Studies

Enzyme inhibition is a critical area of drug discovery and biochemical research. However, no studies were found that specifically investigated the inhibitory activity of 2-Acetamido-2-cycloheptylacetic acid or its close derivatives against the enzymes outlined below.

Serine Protease Inhibition Research

Serine proteases are a large family of enzymes involved in numerous physiological processes, making them common targets for therapeutic inhibitors. researchgate.netportlandpress.com Research into novel serine protease inhibitors is extensive, covering a wide range of chemical scaffolds. uq.edu.au However, a detailed search of scientific literature did not yield any studies focused on the interaction between this compound and any serine proteases. General research on non-canonical amino acids and N-alkyl glycine (B1666218) derivatives as protease inhibitors exists, but does not provide specific data applicable to the cycloheptylacetic acid structure. researchgate.netnih.govresearchgate.net

Urease Inhibition Studies with Related Acetamido-Containing Scaffolds

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for inhibitors in agricultural and medical applications. nih.gov While various compounds containing acetamido groups have been investigated for urease inhibitory activity, no research could be located that specifically examines scaffolds related to this compound. nih.govnih.gov The existing literature on urease inhibitors covers a diverse range of chemical classes, but the unique combination of the acetamido and cycloheptylacetic acid moieties remains unexplored in this context.

Angiotensin-Converting Enzyme (ACE) Inhibitory Peptide Analogs

The Angiotensin-Converting Enzyme (ACE) is a key regulator of blood pressure, and its inhibition is a major strategy for treating hypertension. portlandpress.com The primary focus of ACE inhibitor research has been on peptides and their synthetic analogs. mdpi.comfrontiersin.orgnih.gov While the inhibitory potential of various amino acid derivatives has been explored, there is no available research on this compound as an ACE inhibitor or as an analog in ACE inhibitory peptides. nih.gov

Receptor Binding Profiling (e.g., P2X7R Antagonism Research involving related cycloheptylacetic acid compounds)

The P2X7 receptor (P2X7R) is an ATP-gated ion channel involved in inflammation and pain, making it an attractive target for antagonist development. nih.govguidetopharmacology.org Research into P2X7R antagonists has identified a variety of chemical structures that can modulate its activity, some of which bind to allosteric sites. uoa.grnih.govmedchemexpress.com However, no studies were found that profile the binding of compounds with a cycloheptylacetic acid moiety to the P2X7 receptor or any other receptor. The current body of literature on P2X7R antagonists focuses on distinct chemical classes unrelated to the subject compound.

Modulation of Cellular Biochemical Pathways (e.g., glycoconjugate synthesis in in vitro models)

Glycoconjugates are crucial for a wide range of cellular functions, and the modulation of their synthesis is an area of active research. nih.gov N-acetylated amino sugars, such as N-acetylglucosamine, are known precursors in these pathways. nih.gov While the cellular uptake and metabolism of N-acetylated compounds are studied to understand their influence on glycosylation, no specific research is available on how this compound might affect glycoconjugate synthesis in any in vitro model. researchgate.netnilssonlab.semdpi.com

Interaction with Other Biomolecules (e.g., protein binding, transport mechanisms in research models)

The interaction of small molecules with biomolecules like proteins and their transport across cellular membranes are fundamental aspects of their biological activity. The binding of carboxylic acid derivatives to plasma proteins, such as human serum albumin, is a known phenomenon that can influence their pharmacokinetic properties. nih.gov Similarly, the transport of acetic acid and its derivatives across cell membranes is mediated by specific transporter proteins. nih.govnih.gov However, there is a lack of specific data on the protein binding characteristics or the transport mechanisms of this compound or related cycloalkylacetic acid derivatives. nih.gov

Applications in Chemical Biology and Medicinal Chemistry Research

Building Block for Peptidomimetics and Constrained Peptides

Peptidomimetics are molecules that mimic the structure and function of peptides, often with improved stability and bioavailability. Non-canonical amino acids, such as 2-Acetamido-2-cycloheptylacetic acid with its cycloheptyl group, are valuable building blocks for creating peptidomimetics. The cyclic constraint can impart specific conformations, which can be crucial for binding to biological targets. However, a thorough review of scientific databases and literature reveals no specific instances or studies where this compound has been explicitly used as a building block for the synthesis of peptidomimetics or constrained peptides.

Scaffold for Novel Chemical Library Synthesis

The synthesis of chemical libraries is a cornerstone of modern drug discovery, allowing for the screening of a vast number of compounds against biological targets. The unique scaffold of this compound, featuring a seven-membered ring and an acetamido-acetic acid moiety, presents a theoretical starting point for the generation of diverse molecular architectures. Despite this potential, there is no published research detailing the use of this compound as a central scaffold for the synthesis of novel chemical libraries.

Probe Development for Biochemical Pathway Investigation

Chemical probes are essential tools for elucidating the roles of proteins and other biomolecules in complex biological pathways. While the structure of this compound could theoretically be modified to incorporate reporter tags (e.g., fluorescent dyes, biotin) for use as a chemical probe, there is currently no evidence in the scientific literature of its development or application for investigating biochemical pathways.

Precursor Role in Advanced Organic Synthesis

The functional groups present in this compound—a carboxylic acid, an amide, and a cycloheptyl ring—make it a potentially versatile precursor for more complex molecules in advanced organic synthesis. These groups offer multiple points for chemical modification and elaboration. Nevertheless, a comprehensive search of synthetic chemistry literature did not uncover any specific examples of this compound being utilized as a key precursor in the synthesis of other target molecules.

Future Research Directions for 2 Acetamido 2 Cycloheptylacetic Acid

Exploration of Undiscovered Biological Targets and Mechanisms

Future investigations should prioritize the identification of potential biological targets for 2-Acetamido-2-cycloheptylacetic acid. Initial steps would involve broad-spectrum screening against a diverse range of enzymes, receptors, and other protein targets to uncover any potential bioactivity. Techniques such as high-throughput screening (HTS) could be employed to test the compound against large panels of biological assays. Once a potential target is identified, further studies would be necessary to determine the mechanism of action, including kinetic studies to understand the nature of the interaction (e.g., competitive, non-competitive inhibition) and structural biology approaches like X-ray crystallography or cryo-electron microscopy to visualize the binding mode at the molecular level.

Development of Advanced Synthetic Routes for Complex Derivatives

The development of efficient and versatile synthetic routes for this compound and its derivatives is crucial for enabling further research. While the core structure may be accessible through established organic synthesis methodologies, the focus should be on creating pathways that allow for the facile introduction of diverse functional groups on both the cycloheptyl and acetamido moieties. This would facilitate the generation of a library of analogs for structure-activity relationship (SAR) studies. Advanced synthetic strategies, such as stereoselective synthesis to control the chirality of the molecule, could also be explored to investigate the impact of stereochemistry on biological activity.

Integration into Fragment-Based Drug Discovery Research

Fragment-based drug discovery (FBDD) represents a promising approach for leveraging the this compound scaffold. The core structure could serve as a starting fragment to be screened against various protein targets. If weak binding is detected, the cycloheptyl and acetamido groups offer vectors for fragment growing or linking strategies to enhance affinity and selectivity. This approach could lead to the development of novel lead compounds for a variety of therapeutic targets.

Advanced Computational Methodologies for Predictive Modeling

In parallel with experimental work, advanced computational methods can be employed to predict the potential properties and biological activities of this compound. Molecular docking simulations could be used to screen virtual libraries of biological targets to identify those with the highest predicted binding affinity. Furthermore, quantitative structure-activity relationship (QSAR) models could be developed as more data on analogs becomes available, allowing for the prediction of the biological activity of novel derivatives. Molecular dynamics simulations could also provide insights into the dynamic behavior of the compound when bound to a target protein.

Design of Targeted Chemical Tools for Specific Biological Processes

Should this compound be found to interact with a specific biological target, it could be further developed into a chemical tool for studying that target's function. This would involve modifying the core structure to incorporate reporter tags, such as fluorescent dyes or biotin, to enable visualization and pull-down experiments. Photoaffinity labeling probes could also be designed to covalently link to the target protein, facilitating its identification and characterization. These chemical tools would be invaluable for elucidating the role of the target in various biological processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.